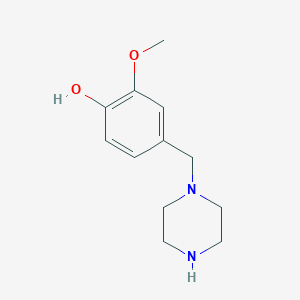

2-Methoxy-4-piperazin-1-ylmethyl-phenol

Description

Properties

CAS No. |

443694-35-7 |

|---|---|

Molecular Formula |

C12H18N2O2 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

2-methoxy-4-(piperazin-1-ylmethyl)phenol |

InChI |

InChI=1S/C12H18N2O2/c1-16-12-8-10(2-3-11(12)15)9-14-6-4-13-5-7-14/h2-3,8,13,15H,4-7,9H2,1H3 |

InChI Key |

ZVUHUZRRWJTJFV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)CN2CCNCC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-piperazin-1-ylmethyl-phenol can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-piperazin-1-ylmethyl-phenol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, reduction may yield alcohols, and substitution may yield various substituted phenols .

Scientific Research Applications

2-Methoxy-4-piperazin-1-ylmethyl-phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-piperazin-1-ylmethyl-phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Piperazine Derivatives

The pharmacological profile of piperazine derivatives is highly sensitive to substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Key Observations

Substituent Position Effects: 2-Methoxy vs. 3-Methoxy: The position of the methoxy group on the phenyl ring (e.g., 2-methoxy in vs. 4-Methyl vs. Aromatic Substitutions: Bulky groups like 4-methylbenzyl () increase steric hindrance, possibly reducing metabolic clearance compared to smaller substituents (e.g., methyl in ).

Linker Modifications :

- Imine vs. Ethyl Chains : The imine linker in may enhance hydrogen bonding, while ethyl chains () improve flexibility and membrane permeability.

Hybrid Structures: Compounds like the chromenone hybrid () or benzamide-pyridyl derivative () demonstrate the impact of extended conjugation on absorption and target selectivity.

Hypothetical Pharmacological Implications

- Receptor Affinity : Electron-withdrawing groups (e.g., nitro in ) may enhance serotonin receptor binding, while electron-donating groups (e.g., methoxy in ) could favor dopamine receptors.

- Metabolic Stability : Piperazines with bulky substituents () are likely more resistant to hepatic oxidation than smaller analogs ().

- Solubility : Polar linkers (e.g., hydroxyl in ) improve aqueous solubility, whereas aromatic extensions () may reduce it.

Biological Activity

2-Methoxy-4-piperazin-1-ylmethyl-phenol (chemical formula: CHNO, molecular weight: 222.28 g/mol) is a compound of interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : It has been evaluated for its ability to inhibit inflammatory responses in macrophage cells, particularly through the reduction of nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

The biological effects of this compound are primarily attributed to its interactions with specific molecular targets:

- Inhibition of iNOS and COX-2 : The compound has been found to significantly reduce the expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophage cells. This suggests its potential as an anti-inflammatory agent by modulating the inflammatory pathways .

- Molecular Docking Studies : Computational studies indicate strong binding affinity to active sites of iNOS and COX-2, supporting its role in inhibiting these enzymes through hydrophobic interactions .

Table 1: Summary of Biological Activities

Case Studies

- Anti-inflammatory Study : A recent study synthesized several derivatives of this compound and assessed their anti-inflammatory activity in macrophages stimulated by LPS. The most active derivatives showed significant inhibition of NO production at non-cytotoxic concentrations, suggesting their potential as therapeutic agents for inflammation-related disorders .

- Antimicrobial Evaluation : Another study highlighted the antimicrobial efficacy of this compound against multiple bacterial strains, indicating its potential use in treating infections caused by resistant bacteria .

Q & A

Q. What established synthetic routes are available for 2-Methoxy-4-piperazin-1-ylmethyl-phenol?

The synthesis typically involves multi-step organic reactions, including:

- Alkylation : Introducing the piperazine moiety via nucleophilic substitution or coupling reactions under basic conditions.

- Methoxylation : Installing methoxy groups using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

- Purification : Column chromatography or recrystallization to isolate the target compound .

Key reagents include alkyl halides for alkylation and Lewis acids (e.g., BF₃·Et₂O) for directing methoxylation. Solvent selection (e.g., DMF, THF) and temperature control (60–100°C) are critical for optimizing yields.

Q. How is the crystal structure of this compound determined?

X-ray crystallography is the gold standard:

- Data Collection : Single-crystal diffraction using synchrotron or laboratory X-ray sources.

- Structure Solution : Programs like SHELXT (direct methods) or SHELXD (dual-space algorithms) resolve phase problems .

- Refinement : SHELXL refines atomic positions and thermal parameters, with R-factors < 5% indicating high precision .

Hydrogen bonding networks and piperazine ring conformation (chair vs. boat) are analyzed to understand packing interactions.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions between NMR, MS, and X-ray data require cross-validation:

- NMR Discrepancies : Use 2D techniques (COSY, HSQC) to confirm connectivity. For example, methoxy proton signals (δ ~3.8 ppm) should correlate with aromatic carbons in HSQC.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula; discrepancies may indicate impurities or tautomeric forms.

- X-ray Validation : Compare experimental bond lengths/angles with DFT-calculated values (e.g., using Gaussian09). For piperazine rings, deviations > 0.02 Å suggest conformational flexibility .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

Yield optimization involves:

- Intermediate Stabilization : Protect reactive groups (e.g., phenol OH via silylation) to prevent side reactions.

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling steps; ligand choice (e.g., XPhos) impacts efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in SN2 reactions.

- Kinetic Control : Lower temperatures (0–25°C) minimize decomposition in exothermic steps. Recent studies report >70% yield improvements using microwave-assisted synthesis for piperazine derivatives .

Q. How can piperazine ring interactions be analyzed in pharmacological studies?

Methodologies include:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., serotonin receptors). The piperazine nitrogen often forms hydrogen bonds with Asp116 in 5-HT₂A receptors.

- Structure-Activity Relationships (SAR) : Modify substituents on the piperazine ring and measure changes in binding affinity (IC₅₀). For example, fluorophenyl groups enhance blood-brain barrier penetration .

- Pharmacokinetic Assays : LC-MS/MS quantifies plasma concentrations; piperazine’s basicity (pKa ~9.5) affects tissue distribution.

Notes

- Contradictions : and describe divergent methoxylation conditions (acidic vs. basic), suggesting substrate-dependent optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.